molecular formula C18H23N5O4S B2861694 N-(3-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923122-32-1

N-(3-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2861694
CAS No.: 923122-32-1
M. Wt: 405.47
InChI Key: TXMGZDXZUFLUCP-UHFFFAOYSA-N
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Description

The target compound features a phenylacetamide core linked via a thioether bridge to a substituted imidazole ring. Critical substituents include:

  • Ethylcarbamoylmethyl group at the imidazole N1 position: Introduces carbamate functionality, influencing steric and electronic properties.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-3-19-16(26)9-23-15(10-24)8-20-18(23)28-11-17(27)22-14-6-4-5-13(7-14)21-12(2)25/h4-8,24H,3,9-11H2,1-2H3,(H,19,26)(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMGZDXZUFLUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)NC(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the thioether linkage, and the acetylation of the amino group. Common reagents used in these reactions include imidazole, ethylamine, and acetyl chloride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The acetylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group results in a carboxylic acid derivative, while reduction of the oxo group yields a hydroxyl derivative.

Scientific Research Applications

N-(3-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a common acetamide-thioether-imidazole scaffold with several analogs. Key variations among similar compounds include:

Compound Name Molecular Formula Key Substituents Synthesis Yield Key Spectroscopic Data References
Target Compound C₁₈H₂₃N₅O₄S - 3-Acetamidophenyl
- Ethylcarbamoylmethyl (N1)
- Hydroxymethyl (C5)
Not reported Not explicitly provided
3ae/3af (1:1 mixture) C₃₀H₃₃N₅O₇S₂ - Methoxybenzimidazole
- Sulfinyl group
- Carbamoylmethyl
73% ¹H-NMR (DMSO-d₆): δ 2.14 (s, 3H), 3.70 (s, 3H), 7.05–8.32 (aromatic protons)
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide C₂₂H₂₂ClN₅O₅S - 2-Chlorophenyl
- Phenylsulfonylmethyl (C4)
- Nitro (C5)
47% Not provided
N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide C₂₁H₂₂N₄O₃S - 2-Methoxy-5-methylphenyl (N1)
- No hydroxymethyl or carbamoylmethyl groups
Not reported Structural analysis emphasizes aryl substitution effects

Substituent Effects on Reactivity and Properties

  • Hydroxymethyl vs. Nitro Groups : The target compound’s C5 hydroxymethyl group (polar, metabolically stable) contrasts with the nitro group in , which may confer electrophilicity but lower metabolic stability.
  • Ethylcarbamoylmethyl vs.
  • Aryl Group Variations : The 3-acetamidophenyl group (target) vs. 2-chlorophenyl or 2-methoxy-5-methylphenyl alters electronic and steric profiles, affecting solubility and target affinity.

Spectroscopic and Analytical Data

  • ¹H-NMR : The target compound’s NMR is unreported, but analogs like 3ae/3af show distinct aromatic (δ 7.05–8.32) and methyl (δ 2.14–3.70) peaks .
  • Mass Spectrometry : Similar compounds (e.g., indole-oxadiazole acetamides ) exhibit fragmentation patterns (e.g., m/z 189 [M⁺]), suggesting methodologies for characterizing the target.

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